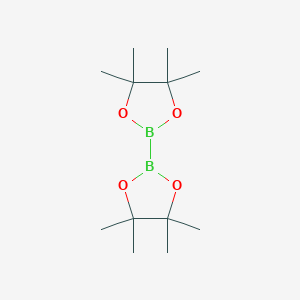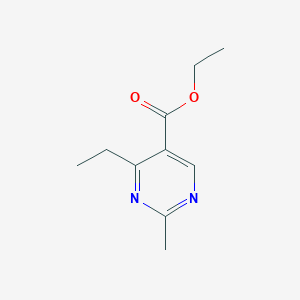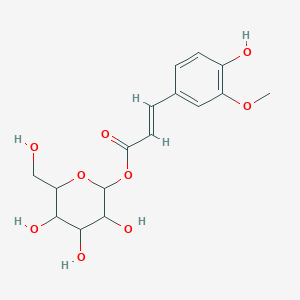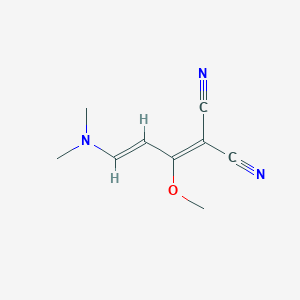
Bis(pinacolato)diboron
Übersicht
Beschreibung
Bis(pinacolato)diborane, also known as bis(pinacolato)diboron, is a covalent compound containing two boron atoms and two pinacolato ligands. It has the chemical formula C12H24B2O4. This compound is a colorless solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis for the preparation of pinacol boronic esters .
Wissenschaftliche Forschungsanwendungen
Bis(pinacolato)diboran wird in der wissenschaftlichen Forschung aufgrund seiner Vielseitigkeit weit verbreitet eingesetzt:
Biologie und Medizin: Es wirkt als Matrixmetalloproteinase (MMP-2)-Inhibitor, was in der Krebsforschung und -behandlung von Bedeutung ist.
Industrie: Es wird bei der Herstellung von Poly(arylenen) und anderen Polymeren verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Bis(pinacolato)diboran beinhaltet die Bildung von Borylkomplexen. In Gegenwart von Katalysatoren addiert sich die B-B-Bindung in Bis(pinacolato)diboran an ungesättigte Bindungen (z. B. Alkene und Alkine), um diborylierte Produkte zu bilden. Die Transmetallierung von Bor zum Metallkatalysator ist ein wichtiger Schritt in diesen Reaktionen .
Ähnliche Verbindungen:
Pinacolboran: Ein eng verwandtes Reagenz, das in ähnlichen Additionsreaktionen verwendet wird.
Tetrakis(dimethylamino)diboran: Eine weitere Diboranverbindung, die in der organischen Synthese verwendet wird.
Eindeutigkeit: Bis(pinacolato)diboran ist aufgrund seiner hohen Stabilität an Luft und Feuchtigkeit einzigartig, was es im Vergleich zu anderen Diboranverbindungen einfacher zu handhaben macht. Seine Vielseitigkeit in verschiedenen katalytischen Reaktionen hebt es ebenfalls hervor .
Wirkmechanismus
Target of Action
Bis(pinacolato)diboron (B2pin2) is a covalent compound containing two boron atoms and two pinacolato ligands . It is primarily used as a reagent in organic synthesis to synthesize pinacol boronic esters . The primary targets of B2pin2 are alkenes, alkynes, and saturated hydrocarbons .
Mode of Action
B2pin2 interacts with its targets through a process known as diborylation. The B-B bond in B2pin2 adds across alkenes and alkynes to give 1,2-diborylated alkanes and alkenes . Using various organorhodium or organoiridium catalysts, it can also be installed onto saturated hydrocarbons . These reactions proceed via boryl complexes . B2pin2 can also be used as a reducing agent, for example, in transition metal-catalyzed hydrogenations of alkenes and alkynes .
Biochemical Pathways
B2pin2 mediates a radical cascade cyclization/aromatization reaction of enaminone with pyridine to provide valuable functionalized indolizines under metal-, external oxidant-, and base-free conditions . This reaction is compatible with a broad range of functional groups, such as halogens, π-systems, and heterocycles .
Pharmacokinetics
It’s worth noting that b2pin2 is a colorless solid that is soluble in organic solvents , which may influence its distribution and excretion in a hypothetical biological context.
Result of Action
The result of B2pin2’s action is the formation of pinacol boronic esters and 1,2-diborylated alkenes and alkenes . These compounds are valuable in organic synthesis and can be used to create a variety of complex organic molecules.
Action Environment
, making it a robust reagent for use in various environmental conditions. Its stability in air and moisture is a significant factor influencing its action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Bis(pinacolato)diboron is involved in various biochemical reactions. It is used in the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis . The resulting compounds contain a primary C−B(pin) bond, as well as alkyne- and hydroxyl-substituted tertiary carbon stereo-genic centers . The initial enantio-selective Cu−B(pin) addition to an alkyne-substituted terminal alkene is a critical feature .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a propargylcopper species, which is formed by the reaction of the Cu complex of a commercially available enantiomerically pure bis-phosphine . This species then undergoes a reaction with the alkene of a 1,3-enyne .
Metabolic Pathways
This compound is involved in the cis-vicinal diborylation of acetylenes and olefins with platinum catalysis
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bis(pinacolato)diboran kann durch Behandlung von Tetrakis(dimethylamino)diboran mit Pinacol unter sauren Bedingungen synthetisiert werden. Die Reaktion verläuft wie folgt: [ \text{(CH}3\text{)}_4\text{C}_2\text{O}_2\text{BH} + \text{(CH}_3\text{)}_4\text{C}_2\text{O}_2\text{BH} \rightarrow \text{(CH}_3\text{)}_4\text{C}_2\text{O}_2\text{B-BO}_2\text{C}_2\text{(CH}_3\text{)}_4 + \text{H}_2 ]
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Bis(pinacolato)diboran durch Dehydrierung von Pinacolboran hergestellt. Dieses Verfahren ist aufgrund seiner Effizienz und Skalierbarkeit bevorzugt {_svg_2}.
Arten von Reaktionen:
Additionsreaktionen: Bis(pinacolato)diboran kann an Alkene und Alkine addiert werden, um 1,2-Diborylierte Alkane und Alkene zu bilden.
Kupplungsreaktionen:
Häufige Reagenzien und Bedingungen:
Reagenzien: Häufige Reagenzien sind Kupfer(I)-chlorid (CuCl), Kaliumacetat (AcOK) und verschiedene Organorhodium- oder Organoiridiumkatalysatoren.
Bedingungen: Diese Reaktionen laufen typischerweise in organischen Lösungsmitteln wie Dimethylformamid (DMF) bei Raumtemperatur ab.
Hauptprodukte:
1,2-Diborylierte Alkane und Alkene: Aus Additionsreaktionen gebildet.
Borylierte Aromaten: Aus Kupplungsreaktionen mit Arylhalogeniden gebildet.
Vergleich Mit ähnlichen Verbindungen
Pinacolborane: A closely related reagent used in similar addition reactions.
Tetrakis(dimethylamino)diboron: Another diboron compound used in organic synthesis.
Uniqueness: Bis(pinacolato)diborane is unique due to its high stability in air and moisture, making it easier to handle compared to other diboron compounds. Its versatility in various catalytic reactions also sets it apart .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24B2O4/c1-9(2)10(3,4)16-13(15-9)14-17-11(5,6)12(7,8)18-14/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKHHSGDUIRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369935 | |
| Record name | Bis(pinacolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] | |
| Record name | Bis(pinacolato)diborane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20344 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
73183-34-3 | |
| Record name | Bis(pinacolato)diborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73183-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(pinacolato)diborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073183343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(pinacolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(PINACOLATO)DIBORANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I906W26P4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















